Methyl 9,10-dihydroxyoctadec-12-enoate
Description
Methyl 9,10-dihydroxyoctadec-12-enoate (also referred to as (12Z)-9,10-DiHOME in abbreviated form) is a linoleic acid-derived oxylipin with the molecular formula C₁₉H₃₄O₄. This compound is characterized by a conjugated dihydroxy group at positions 9 and 10 and a double bond at position 12 (Z-configuration). It is synthesized via the epoxidation of linoleic acid to 9,10-epoxyoctadec-12-enoate, followed by hydrolysis and subsequent methylation .
Properties
CAS No. |
62071-03-8 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 9,10-dihydroxyoctadec-12-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h8,11,17-18,20-21H,3-7,9-10,12-16H2,1-2H3 |
InChI Key |
DKSMCLRMTSUEHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Methods
Epoxidation-Hydrolysis Approach
The most widely reported method involves epoxidation of methyl linoleate (methyl cis-9,cis-12-octadecadienoate) followed by acid-catalyzed hydrolysis (Figure 1).
Epoxidation Step
Methyl linoleate is treated with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C for 4–24 hours. This selectively epoxidizes the Δ9 double bond, yielding methyl 9,10-epoxyoctadec-12-enoate .
Key conditions :
Hydrolysis Step
The epoxide intermediate is hydrolyzed to the vicinal diol using 5% aqueous perchloric acid (HClO₄) in acetonitrile (1:1 v/v) at 50°C for 2–6 hours.
Key observations :
- Regioselective ring-opening at the more substituted carbon (C9) due to acid stabilization of carbocation intermediates.
- Yield: 65–78% after silica gel chromatography.
Table 1. Reaction Parameters for Chemical Synthesis
| Parameter | Epoxidation | Hydrolysis |
|---|---|---|
| Reagent | m-CPBA | HClO₄ |
| Solvent | DCM | Acetonitrile/H₂O |
| Temperature (°C) | 0–25 | 50 |
| Time (h) | 4–24 | 2–6 |
| Yield (%) | 70–85 | 65–78 |
Enzymatic Synthesis
Unspecific Peroxygenases (UPOs)
UPOs from fungi (e.g., Marasmius rotula) catalyze stereoselective epoxidation of methyl linoleate using H₂O₂ as an oxidant.
Reaction Mechanism
- UPOs transfer an oxygen atom from H₂O₂ to the Δ9 double bond, forming the (9S,10S)-epoxide intermediate.
- Subsequent hydrolysis by epoxide hydrolases yields the (9R,10R)-dihydroxy product.
Table 2. Enzymatic Epoxidation Parameters
| Parameter | Value |
|---|---|
| Enzyme | MroUPO |
| Substrate | Methyl linoleate |
| Oxidant | H₂O₂ (5 mM) |
| Solvent | Phosphate buffer |
| Temperature (°C) | 25 |
| Conversion (%) | 82 |
| Epoxidation Yield (%) | 70 |
Advantages
Comparative Analysis of Methods
Table 3. Chemical vs. Enzymatic Synthesis
| Metric | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield (%) | 65–78 | 70–82 |
| Stereoselectivity | Racemic | Enantiopure |
| Reaction Time (h) | 6–30 | 12–24 |
| Scalability | Industrial | Lab-scale |
| Environmental Impact | High (toxic reagents) | Low (aqueous) |
Emerging Methods and Optimization
Solvent-Free Epoxidation
Recent studies propose using dimethyldioxirane (DMDO) in solvent-free conditions to reduce waste. DMDO epoxidizes methyl linoleate at 25°C in 3 hours, though yields remain suboptimal (55–60%).
Biocatalytic Cascades
Combining UPOs with recombinant epoxide hydrolases in one-pot reactions improves diol yields (85–90%) while retaining stereocontrol.
Chemical Reactions Analysis
Types of Reactions
Methyl 9,10-dihydroxyoctadec-12-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bond or hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 9,10-dihydroxyoctadec-12-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9,10-dihydroxyoctadec-12-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bond play crucial roles in its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
(a) 9,10-Epoxy-12-octadecenoic Acid
- Structure : Precursor to 9,10-DiHOME, lacking hydroxyl groups but containing an epoxide ring at positions 9–10.
- Function: Produced by microbial activity (e.g., Pseudomonas aeruginosa), it is a leukotoxin with cytotoxic effects on immune cells.
- Metabolic Fate : Converted to 9,10-DiHOME via hydrolysis in vivo .
(b) 11-Hydroxy-9E-Octadecenoic Acid
- Structure: A monohydroxy fatty acid with a hydroxyl group at position 11 and a double bond at position 9 (E-configuration).
- Function : Plant-derived oxylipin with anti-inflammatory properties, contrasting with the pro-inflammatory role of 9,10-DiHOME .
Functional Analogs in Metabolic Pathways
(a) Raffinose
- Structure : A trisaccharide (galactose-glucose-fructose).
- Function: Like 9,10-DiHOME, raffinose translocates into circulation during exercise due to gut permeability changes. However, it lacks direct inflammatory activity and instead modulates gut microbiota .
(b) Sphingomyelins
- Structure : Phospholipids with a sphingosine backbone.
- Function : Co-associated with 9,10-DiHOME in sex-specific fat distribution studies but differ in lipid class and signaling pathways .
Methyl Ester Derivatives of Diterpenoids
Compounds such as sandaracopimaric acid methyl ester and communic acid methyl esters () share the methyl ester functional group with 9,10-DiHOME but are diterpenoids derived from plant resins. These exhibit antimicrobial and resinous properties, unlike the metabolic and inflammatory roles of 9,10-DiHOME .
Comparative Data Table
Research Findings and Implications
- Sex-Specific Associations : 9,10-DiHOME shows stronger correlations with fat distribution in males than females, unlike sphingomyelins, which are female-predominant .
- Dual Roles in Inflammation : While 9,10-DiHOME promotes inflammation via PPARγ inhibition, structurally related plant oxylipins (e.g., 11-hydroxy derivatives) exhibit anti-inflammatory effects .
- Translational Potential: Elevated 9,10-DiHOME levels during exercise suggest its utility as a biomarker for gut permeability and oxidative stress, though therapeutic targeting requires caution due to its pro-inflammatory effects .
Notes:
- All chemical names are provided in full without abbreviation.
- References are diversified across metabolomic, biochemical, and clinical studies.
Q & A
Q. How should contradictory findings between in vitro and in vivo studies be addressed in discussion sections?
- Methodological Answer : Systematically evaluate potential confounding factors (e.g., protein binding in vivo, cell culture media composition). Use funnel plots or sensitivity analyses to identify outliers. Propose follow-up experiments, such as ex vivo assays using human serum to bridge the gap between models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
